![molecular formula C13H15N3O B1465549 5-[Methyl(phenethyl)amino]-3-pyridazinol CAS No. 1353499-54-3](/img/structure/B1465549.png)
5-[Methyl(phenethyl)amino]-3-pyridazinol
Overview
Description
“5-[Methyl(phenethyl)amino]-3-pyridazinol” is a pyridazinol derivative with a phenethylamine moiety. Phenethylamine is a primary amine, the amino-group being attached to a benzene ring through a two-carbon, or ethyl group . Pyridazinol derivatives are a class of compounds that contain a pyridazinol core, which is a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom.
Synthesis Analysis
While the specific synthesis pathway for “5-[Methyl(phenethyl)amino]-3-pyridazinol” is not available, aminopyrazoles have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-[Methyl(phenethyl)amino]-3-pyridazinol” would depend on its specific molecular structure. Phenethylamine, for example, is a colourless liquid at room temperature that has a fishy odor, and is soluble in water, ethanol and ether .Scientific Research Applications
Herbicide Development and Mode of Action : Pyridazinone derivatives, similar in structure to 5-[Methyl(phenethyl)amino]-3-pyridazinol, have been studied for their herbicidal properties. They inhibit photosynthesis in plants, similar to the mechanism of action of other pyridazinone herbicides. These compounds interfere with chloroplast development, making them effective as experimental herbicides (Hilton et al., 1969).
Synthesis of Novel Chemical Compounds : Research on pyridazin-3-one derivatives, which are structurally related to 5-[Methyl(phenethyl)amino]-3-pyridazinol, demonstrates methods for synthesizing new classes of compounds. These synthesis methods have broad applications in creating various heterocyclic compounds with potential pharmacological properties (Ibrahim & Behbehani, 2014).
Pharmaceutical Research : Studies have been conducted on the synthesis of heterocyclic systems using compounds structurally similar to 5-[Methyl(phenethyl)amino]-3-pyridazinol, focusing on their potential in pharmaceutical applications. These studies explore the creation of novel drugs and medical treatments (Toplak et al., 1999).
Antimicrobial and Antifungal Properties : Pyridazinone derivatives have been studied for their antimicrobial and antifungal activities. These compounds' unique structural properties contribute to their effectiveness in inhibiting the growth of various microorganisms, offering insights into new antimicrobial agents (Sayed et al., 2003).
Development of Corrosion Inhibitors : Certain pyridazinone compounds have been evaluated for their effectiveness as corrosion inhibitors, particularly in protecting metals like steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Verma et al., 2015).
Antitumor Activity : Novel pyridazinone derivatives have been synthesized and evaluated for their antitumor activities. These studies aim to develop new therapeutic agents for treating various cancers, highlighting the potential of pyridazinone compounds in oncology (Qin et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[methyl(2-phenylethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-16(12-9-13(17)15-14-10-12)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYAWWDMHCXSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Methyl(phenethyl)amino]-3-pyridazinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



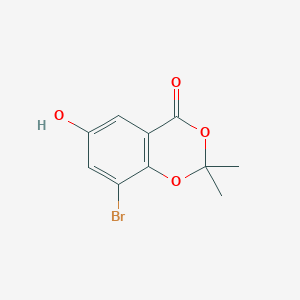
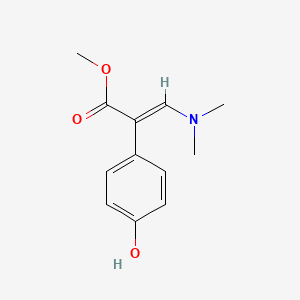
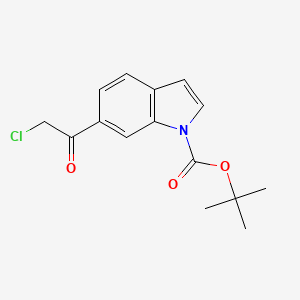
![1-[4-(4,5-Dihydro-1H-imidazol-2-yl)benzyl]piperidine](/img/structure/B1465472.png)
![Ethyl 3-[(cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465473.png)
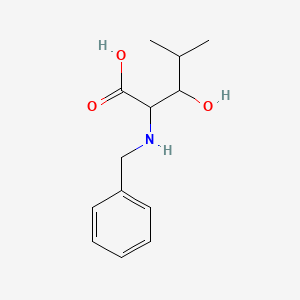
![2-Chloro-1-(6-methoxy[1,5]naphthyridin-4-yl)-1-ethanone](/img/structure/B1465475.png)
![3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid](/img/structure/B1465477.png)
![5-[(tert-Butoxycarbonyl)amino]-2-furoic acid](/img/structure/B1465478.png)
![tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate](/img/structure/B1465481.png)
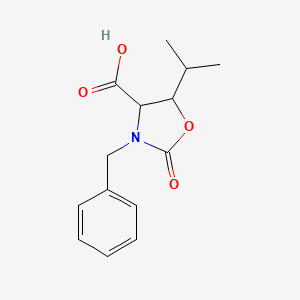
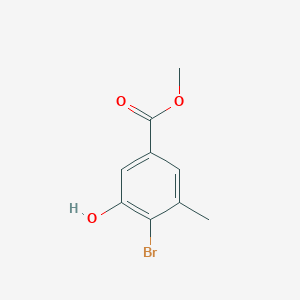
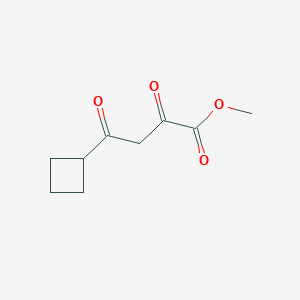
![1-(2-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1465489.png)